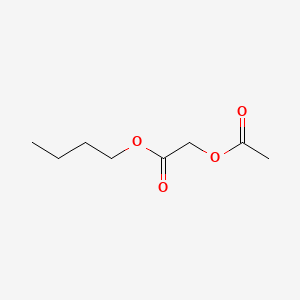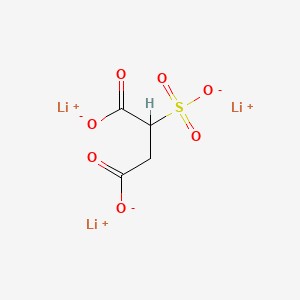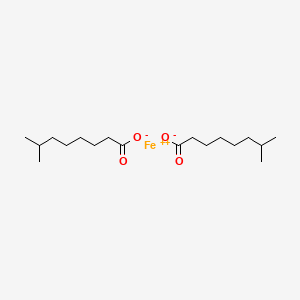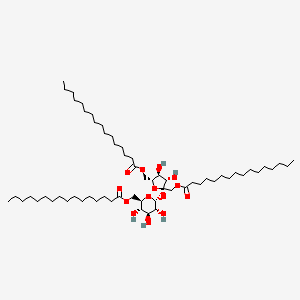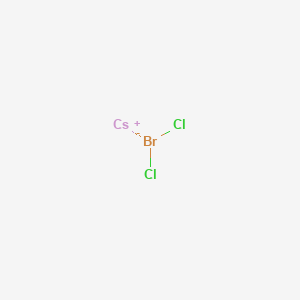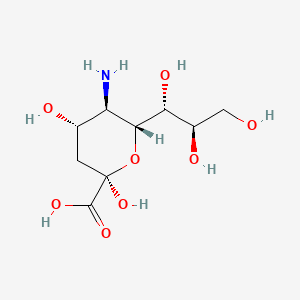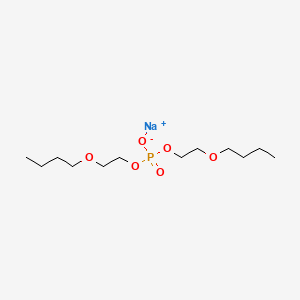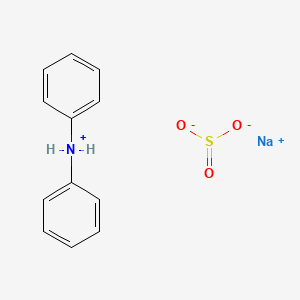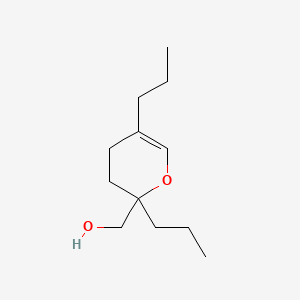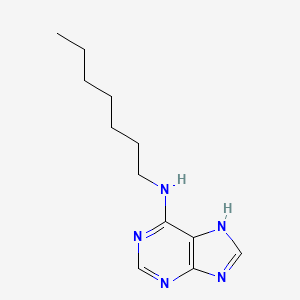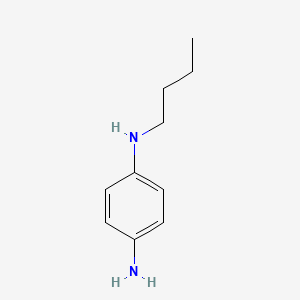
N-Butylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It consists of a benzene ring substituted with two amino groups at the 1 and 4 positions, and a butyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylbenzene-1,4-diamine typically involves a multi-step process. One common method is the nitration of butylbenzene to form nitrobutylbenzene, followed by reduction to yield this compound. The nitration step involves treating butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The nitration and reduction processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitrobutylbenzene, nitrosobutylbenzene.
Reduction: Secondary and tertiary butylamines.
Substitution: Bromobutylbenzene, sulfonated butylbenzene.
Scientific Research Applications
N-Butylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Employed in the development of fluorescent probes for detecting metal ions in biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can be detected using fluorescence techniques. The compound’s amino groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties.
Comparison with Similar Compounds
N-Butylbenzene-1,4-diamine can be compared with other similar compounds such as:
N-Butylbenzene-1,2-diamine: Differing in the position of the amino groups, which affects its reactivity and applications.
N-Butylbenzene-1,3-diamine: Another positional isomer with distinct chemical properties.
This compound derivatives: Various substituted derivatives with modified properties for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
94108-14-2 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-N-butylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 |
InChI Key |
PPPNUSFRWJVHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


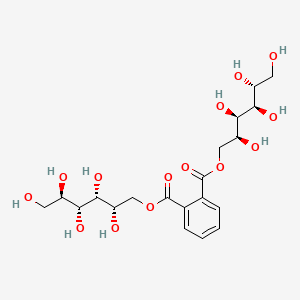
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
